S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea
Brand Name: Vulcanchem
CAS No.: 163490-40-2
VCID: VC20918201
InChI: InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)
SMILES: CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N
Molecular Formula: C10H11F3N2S
Molecular Weight: 248.27 g/mol

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea

CAS No.: 163490-40-2

Cat. No.: VC20918201

Molecular Formula: C10H11F3N2S

Molecular Weight: 248.27 g/mol

* For research use only. Not for human or veterinary use.

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea - 163490-40-2

Specification

CAS No. 163490-40-2
Molecular Formula C10H11F3N2S
Molecular Weight 248.27 g/mol
IUPAC Name ethyl N'-[4-(trifluoromethyl)phenyl]carbamimidothioate
Standard InChI InChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)
Standard InChI Key LCMOXIFARISMOH-UHFFFAOYSA-N
SMILES CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N
Canonical SMILES CCSC(=NC1=CC=C(C=C1)C(F)(F)F)N

Introduction

Chemical Structure and Properties

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea belongs to the class of trifluoromethylbenzenes, characterized by a trifluoromethyl group attached to a benzene ring and an isothiourea moiety. This compound features an isothiourea functional group that is critical for its biological activity .

Chemical Identifiers and Basic Properties

The compound is characterized by several chemical identifiers and properties as detailed in the following table:

PropertyValue
Molecular FormulaC₁₀H₁₁F₃N₂S
Molecular Weight248.27 g/mol
CAS Number163490-40-2
PubChem CID3311
InChIInChI=1S/C10H11F3N2S/c1-2-16-9(14)15-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H2,14,15)
InChIKeyLCMOXIFARISMOH-UHFFFAOYSA-N
SMILESCCSC(=NC1=CC=C(C=C1)C(F)(F)F)N
The compound exists as a solid at room temperature. The hydrochloride salt of this compound has a melting point range of 143°C to 147°C and appears as a white solid .

Structural Features

The structure of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea comprises:

  • A central isothiourea moiety (S-C=N-) with an ethyl group attached to the sulfur atom

  • A 4-(trifluoromethyl)phenyl group attached to the nitrogen of the isothiourea

  • An amino group (-NH₂) attached to the carbon of the isothiourea
    These structural features, particularly the trifluoromethyl substituent on the phenyl ring, contribute significantly to the compound's biological activity and selectivity profile .

Biological Activity

Nitric Oxide Synthase Inhibition

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea was developed as part of a series of substituted N-phenylisothiourea analogs designed to inhibit nitric oxide synthase (NOS). Nitric oxide (NO) is a critical signaling molecule involved in numerous physiological processes, including neurotransmission, vascular regulation, and immune response .
The compound exhibits potent inhibitory activity against all three isoforms of NOS:

Isoform Selectivity

The compound demonstrates impressive selectivity for the neuronal isoform of NOS compared to the other isoforms. Studies have shown that S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea exhibits:

  • 115-fold selectivity for nNOS over iNOS

  • 29-fold selectivity for nNOS over eNOS
    This selectivity profile is particularly valuable in research settings, as it allows for relatively specific inhibition of the neuronal isoform without significantly affecting the other isoforms at appropriate concentrations.

Binding Affinity

The binding affinity of S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea for nNOS is characterized by a Ki value of approximately 0.32 μM, indicating strong binding to this enzyme isoform.

Mechanism of Action

Competitive Inhibition

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea acts as a competitive inhibitor with respect to L-arginine, the natural substrate of NOS . This means that the compound competes with L-arginine for binding at the active site of the enzyme.

Heme Interaction

Upon binding to nNOS, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea produces a heme-substrate interaction that can be detected through difference spectrophotometry. This suggests that the compound interacts with or influences the heme prosthetic group of the enzyme, which is essential for its catalytic activity .

Structural Studies

The interaction between S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea and nNOS has been studied at the molecular level through X-ray crystallography. The structure of rat brain nNOS heme domain complexed with this compound has been determined (PDB ID: 1K2U) .
Key crystallographic data includes:

  • Resolution: 2.2 Å

  • Space group: P 21 21 21

  • Unit cell dimensions: a = 51.72 Å, b = 110.66 Å, c = 164.91 Å

  • Angles: α = 90°, β = 90°, γ = 90°

  • Matthews coefficient: 2.43

  • Solvent content: 49.35%
    This structural information provides valuable insights into the binding mode of the compound and the molecular basis for its selectivity.

Cellular Effects

Inhibition of NO Production in Cells

Predicted Pharmacological Properties

Based on computational predictions, S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea exhibits the following pharmacological properties:

PropertyPredictionProbability
Human Intestinal AbsorptionPositive0.9861
Blood-Brain Barrier PermeabilityPositive0.964
Caco-2 PermeabilityPositive0.5358
P-glycoprotein SubstrateNon-substrate0.7851
P-glycoprotein Inhibitor INon-inhibitor0.872
P-glycoprotein Inhibitor IINon-inhibitor0.8676
CYP450 1A2 SubstrateInhibitor0.9107
CYP450 2C9 InhibitorNon-inhibitor0.9071
CYP450 2D6 InhibitorNon-inhibitor0.9231
CYP450 3A4 InhibitorNon-inhibitor0.8829
Ames TestNon-AMES toxic0.6863
CarcinogenicityNon-carcinogen0.5924
BiodegradationNot readily biodegradable1.0
hERG Inhibition (predictor I)Weak inhibitor0.9905
hERG Inhibition (predictor II)Non-inhibitor0.8606
These predicted properties suggest that the compound has good absorption characteristics and can cross the blood-brain barrier, which is consistent with its potential applications in neuroscience research .

Applications in Research

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea has several important applications in scientific research:

Neuroscience Research

The compound's selectivity for nNOS makes it a valuable tool for investigating the role of neuronal NO signaling in various physiological and pathological processes, including:

  • Neurotransmission mechanisms

  • Neuroplasticity

  • Neurodegenerative disorders

  • Neuronal development

Tool for Understanding NOS Isoform Functions

By selectively inhibiting nNOS while minimally affecting other isoforms, this compound helps researchers distinguish between the roles of different NOS isoforms in complex biological systems.

Template for Drug Development

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea serves as a valuable template for the development of novel therapeutic agents targeting neurological disorders associated with dysregulated NO signaling.

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